molecular formula C20H18N4S3 B2749152 N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 862975-42-6

N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No. B2749152
CAS RN: 862975-42-6
M. Wt: 410.57
InChI Key: AVYLKACPRHZYSH-UHFFFAOYSA-N
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Description

“N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a complex organic compound. It is part of a class of compounds known as benzothiazoles . Benzothiazoles have been found to have significant biological activity, and have been used in various fields of medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties . They can be synthesized and modified to generate new molecules with potent antimicrobial activities . This compound, with its thiazole moieties, could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Research

Thiazoles also exhibit anticancer activities . The structural feature of thiazole is found in several anticancer drugs, such as tiazofurin . The compound could be involved in the synthesis of new anticancer agents, potentially offering alternative treatments through its biological activity.

Corrosion Inhibition

In the field of materials science, thiazole derivatives have been studied for their corrosion inhibition properties. The presence of a thiazole ring is believed to contribute to the formation of a dense protective coating on metal surfaces, which is crucial for preventing corrosion .

Antibacterial Synergy

The compound has potential applications in enhancing the efficacy of antibacterial treatments. Studies have investigated thiazole derivatives for their ability to work in synergy with other compounds, such as cell-penetrating peptides, to increase antibacterial activity .

Pharmaceutical Development

Due to the wide range of biological activities associated with thiazole derivatives, including anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities , the compound could play a significant role in the development of new pharmaceuticals .

Biomaterials Science

Thiazole derivatives can be incorporated into biomaterials for various medical applications. Their properties can be exploited in nanotechnology and tissue engineering , contributing to the design of biomaterials with desired physical and biological features .

properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S3/c1-3-4-5-12-6-7-13-16(10-12)26-19(22-13)24-20-23-14-8-9-15-17(18(14)27-20)21-11(2)25-15/h6-10H,3-5H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYLKACPRHZYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

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